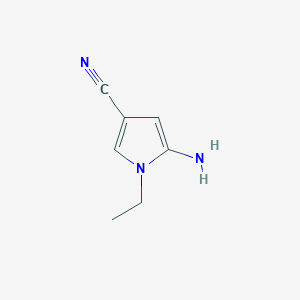

5-amino-1-ethyl-1H-pyrrole-3-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-ethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-10-5-6(4-8)3-7(10)9/h3,5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGAFNFFSQLOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Malononitrile-Based Cyclization

A one-pot synthesis strategy, inspired by the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, can be adapted for the target compound. Starting with ethyl-substituted malononitrile derivatives, cyclization under reductive conditions forms the pyrrole core.

Example Protocol :

-

Starting Material : Ethyl malononitrile derivative (e.g., 2-(ethylbenzoyl)malononitrile).

-

Reduction : Use a metal catalyst (e.g., Raney nickel) under hydrogen atmosphere for selective reduction.

-

Cyclization : Glacial acetic acid promotes intramolecular cyclization, yielding the pyrrole intermediate.

This method avoids multi-step intermediate isolation, reducing waste and improving scalability.

Beta-Ketoester Coupling

Patent MX2012004844A describes a multi-step process for pyrrole-carboxamides, which can be modified for nitrile synthesis:

-

Acetal Coupling : React an ethyl-substituted acetal (e.g., ethyl acetal) with a beta-ketoester under acidic conditions.

-

Cyclization : Treat with a nucleophilic agent (e.g., guanidine) to form the pyrrole ring.

-

Functionalization : Introduce the nitrile group via substitution or oxidation-reduction sequences.

Key advantages include high regioselectivity and compatibility with diverse substituents.

Introduction of the Ethyl Group at N1

The N1-ethyl group is typically introduced early in the synthesis to avoid competing reactions at later stages.

Alkylation of Pyrrole Precursors

Method :

-

React a pre-formed pyrrole (e.g., 5-amino-1H-pyrrole-3-carbonitrile) with ethylating agents like ethyl bromide in the presence of a base (e.g., K₂CO₃).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

Challenges :

-

Competing alkylation at other positions.

-

Requires careful temperature control (0–25°C) to minimize side reactions.

Incorporation of the Amino Group at C5

The C5-amino group is introduced via nitration-reduction or direct amination.

Nitration-Reduction Sequence

-

Nitration : Treat the pyrrole intermediate with nitric acid/sulfuric acid at 0–5°C.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to amino.

Direct Amination

Use ammonia or ammonium acetate under microwave irradiation to introduce the amino group directly.

-

Conditions : 150°C, 30 minutes, sealed vessel.

-

Efficiency : Higher atom economy but lower regioselectivity.

Functionalization of the C3 Nitrile Group

The nitrile moiety is often introduced via:

-

Cyanoethylation : Reacting with acrylonitrile in the presence of a Lewis acid.

-

Nitrile Retention : Using malononitrile precursors that retain the nitrile group during cyclization.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Malononitrile Cyclization | One-pot reduction/cyclization | 70–75 | ≥95 | High |

| Beta-Ketoester Route | Multi-step coupling/cyclization | 50–60 | 90–93 | Moderate |

| Alkylation-Amination | Post-synthetic modification | 40–50 | 85–90 | Low |

Optimization Insights :

-

Catalyst Selection : Raney nickel improves reduction efficiency in one-pot methods.

-

Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps.

Challenges and Mitigation Strategies

-

Regioselectivity : Competing substitution at C2/C4 positions can occur. Use directing groups (e.g., acetyl) to favor C5 amination.

-

Nitrile Stability : Strong acidic/basic conditions may hydrolyze the nitrile. Employ mild conditions (pH 6–8) during workup.

-

Purification : Silica gel chromatography or recrystallization (ethanol/water) resolves byproducts.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-ethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the nitrile group to primary amines.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-3-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

5-Amino-1-ethyl-1H-pyrrole-3-carbonitrile serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure facilitates the exploration of new reaction pathways, leading to the development of novel materials. Researchers have utilized this compound in various synthetic methodologies to create diverse pyrrole derivatives that exhibit different chemical properties and reactivities .

Synthesis of Substituted Pyrroles

Recent studies have demonstrated effective methods for synthesizing substituted pyrroles using this compound. For instance, a metal-free domino methodology was developed to produce 2-aminopyrroles from alkynyl vinyl hydrazides, showcasing the compound's utility in generating complex molecular frameworks .

Biological Research

Bioactive Molecule Potential

In biological research, derivatives of this compound are being investigated for their potential bioactivity. Preliminary studies indicate that these derivatives may possess antimicrobial and anticancer properties, making them candidates for further pharmacological evaluation .

Case Study: Anticancer Activity

A study focusing on imidazolylpyrrolone-based small molecules highlighted the potential of related compounds in targeting cancer-related proteins. The research showcased the efficacy of these molecules in inhibiting cancer cell growth, suggesting that derivatives of this compound could be explored for similar applications .

Medicinal Chemistry

Therapeutic Applications

In medicinal chemistry, researchers are exploring the therapeutic applications of derivatives derived from this compound. These compounds are being designed to target specific enzymes or receptors involved in disease pathways, potentially leading to the development of new drugs .

Example: Drug Development

The synthesis of pyrrole derivatives has been linked to the development of pharmaceuticals aimed at treating various conditions. For instance, certain pyrrole-based compounds have shown promise as inhibitors of key enzymes implicated in cancer and inflammatory diseases .

Industrial Applications

Synthesis of Dyes and Pigments

this compound is utilized in the industrial sector for synthesizing dyes, pigments, and other specialty chemicals. Its reactive functional groups make it a versatile intermediate in various chemical processes, enhancing the production efficiency and quality of industrial products .

Data Table: Applications Summary

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Enables new reaction pathways |

| Biological Research | Antimicrobial & anticancer properties | Promising results in preliminary studies |

| Medicinal Chemistry | Drug development targeting specific enzymes | Potential for treating cancer and inflammation |

| Industrial Applications | Synthesis of dyes and pigments | Versatile intermediate enhancing production quality |

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Structural Analogs in the Pyrrole-Carbonitrile Family

The following table compares 5-amino-1-ethyl-1H-pyrrole-3-carbonitrile with structurally related pyrrole-carbonitrile derivatives:

Key Observations :

- Substituent Effects: The ethyl group in this compound likely enhances lipophilicity compared to the methyl analog (121.14 g/mol vs. 135.17 g/mol for dimethyl derivatives) .

- Functional Diversity : Bulky substituents (e.g., benzoyl, benzyl) increase molecular weight and may alter solubility and reactivity .

Pyrazole-Carbonitrile Derivatives

Pyrazole-carbonitriles share structural similarities but differ in heterocyclic core stability and electronic properties:

Biological Activity

5-Amino-1-ethyl-1H-pyrrole-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a pyrrole ring with an amino group at the 5-position and a carbonitrile group at the 3-position. The synthesis typically involves multi-step organic reactions, often starting from ethyl acetoacetate and ethyl cyanoacetate through condensation and cyclization methods. Optimizing reaction conditions such as temperature and catalysts is crucial for enhancing yield and purity in industrial applications.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the amino group likely enhances its interaction with microbial targets, leading to effective inhibition .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies indicating that it may inhibit cancer cell proliferation. The compound's structure allows it to interact with nucleophilic sites in proteins and DNA, potentially leading to apoptosis in cancer cells. This mechanism is still being elucidated but represents a promising area for further research .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- DNA Interaction : Its ability to bind to DNA could disrupt replication processes in rapidly dividing cells, such as cancer cells.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression .

Data Table: Biological Activity Overview

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results indicated that this compound showed significant activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .

Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential role as a chemotherapeutic agent .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile | Benzyl substitution at the 5-position | 0.86 |

| 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile | Methyl substitution at the 5-position | 0.83 |

| This compound | Ethyl substitution at the 5-position | 0.92 |

This table illustrates how variations in substitution can affect biological activity and reactivity.

Q & A

Q. What are the standard synthetic routes for 5-amino-1-ethyl-1H-pyrrole-3-carbonitrile, and how can reaction yields be optimized?

The compound is typically synthesized via cyclization or condensation reactions. A common method involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) . Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Catalytic additives like p-toluenesulfonic acid (PTSA) may enhance cyclization efficiency. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the ethyl group and nitrile functionality.

- IR spectroscopy to identify the C≡N stretch (~2200 cm⁻¹) and NH₂ bands (~3300–3400 cm⁻¹).

- X-ray crystallography for resolving crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous pyrrole carbonitriles .

Q. How can researchers ensure compound stability during storage and handling?

Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the pyrrole ring. Monitor stability via periodic HPLC analysis. Avoid prolonged exposure to moisture or light, as these degrade structural integrity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for pyrrole carbonitrile derivatives?

Discrepancies in activity (e.g., antidiabetic vs. antitumor) may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. To address this:

Q. How do electron-withdrawing/donating substituents affect the reactivity and pharmacological properties of this compound?

Substituents at the pyrrole ring significantly alter electronic density and bioactivity. For example:

- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility.

- Electron-donating groups (e.g., -OCH₃) improve solubility but increase susceptibility to oxidation. Systematic SAR studies using derivatives like 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (modified with thiophene or pyridine fragments) reveal trends in antimicrobial and antitumor potency .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

- DFT (Density Functional Theory) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) simulations to study solvation effects and stability in biological membranes.

- ADMET prediction tools (e.g., SwissADME) to estimate pharmacokinetic profiles .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to assess the compound’s mechanism of action in biological systems?

- Use kinetic assays (e.g., enzyme inhibition IC₅₀ determination) paired with isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Combine transcriptomics/proteomics to identify downstream targets.

- Validate findings with knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target specificity .

Q. What analytical approaches are recommended for detecting degradation products or synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.